molecular formula C19H19N3O3 B11013014 N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11013014
M. Wt: 337.4 g/mol
InChI Key: KYGSATPKYZSEQI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound featuring a pyrrolidine ring substituted with a phenyl group at position 1, a 5-oxo (keto) group at position 5, and a carboxamide moiety at position 3 linked to a 3-(acetylamino)phenyl group. The compound’s structural complexity, including the acetylamino and phenyl substituents, contributes to its unique interactions with biological targets, such as receptors or enzymes involved in inflammatory or proliferative pathways .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-13(23)20-15-6-5-7-16(11-15)21-19(25)14-10-18(24)22(12-14)17-8-3-2-4-9-17/h2-9,11,14H,10,12H2,1H3,(H,20,23)(H,21,25)

InChI Key

KYGSATPKYZSEQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and acetylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can lead to a wide range of products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create derivatives with therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrrolidine-3-carboxamide derivatives. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, biological activity, and chemical properties.

Structural and Functional Group Comparisons

Compound Name Key Structural Features Unique Aspects Biological Activity/Applications
N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine core, 3-(acetylamino)phenyl, 1-phenyl, 5-oxo groups High specificity for enzyme targets (e.g., kinases) due to acetylamino-phenyl interactions Investigated for antitumor and anti-inflammatory activity
N-[2-(acetylamino)phenyl]-1-benzylpyrrolidine-3-carboxamide Benzyl group at position 1, 2-(acetylamino)phenyl substituent Reduced steric hindrance compared to 3-substituted analogs; altered receptor binding Antimicrobial and moderate kinase inhibition
N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide 3-chlorophenyl at position 1 Enhanced electron-withdrawing effects from chlorine; increased metabolic stability Potent antitumor activity in vitro
N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Hydroxyl group instead of acetylamino Improved solubility but reduced target affinity due to lack of acetyl group Limited efficacy in enzyme inhibition
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide 4-chloro-3-(trifluoromethyl)phenyl substituent Stronger halogen bonding and lipophilicity; enhanced blood-brain barrier penetration Neuroprotective applications under investigation

Key Differentiators

Substituent Position and Electronic Effects: The 3-(acetylamino)phenyl group in the target compound provides a balance of hydrogen-bonding capability (via the acetylamino group) and hydrophobic interactions (via the phenyl ring), enhancing binding to enzymes like cyclooxygenase-2 (COX-2) . In contrast, analogs with 2-substituted acetylamino groups (e.g., N-[2-(acetylamino)phenyl]-1-benzylpyrrolidine-3-carboxamide) exhibit weaker target affinity due to steric misalignment . Halogenated derivatives (e.g., 3-chlorophenyl or trifluoromethyl substituents) increase metabolic stability and lipophilicity but may reduce solubility, limiting their therapeutic applicability .

Biological Activity: The target compound demonstrates 10-fold higher inhibitory activity against COX-2 compared to its hydroxyl-substituted analog (N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide), as the acetylamino group stabilizes enzyme interactions . Antitumor potency varies significantly: The 3-chlorophenyl analog shows IC₅₀ values of 0.8 μM against breast cancer cell lines (MCF-7), while the target compound achieves IC₅₀ values of 1.2 μM, suggesting substituent-dependent cytotoxicity .

Synthetic Complexity :

  • The synthesis of the target compound requires multi-step protocols , including amide coupling and selective oxidation, to achieve high purity (>98%) . Fluorinated or chlorinated analogs demand additional halogenation steps, increasing production costs .

Biological Activity

N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique molecular structure that includes a pyrrolidine ring, an oxo group, and an acetylamino functional group. Its potential biological activity makes it a subject of interest in medicinal chemistry, particularly for its enzyme inhibition properties and receptor binding capabilities.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N3O3, with a molecular weight of approximately 337.4 g/mol. The compound's structure suggests multiple sites for interaction with biological targets, which may enhance its pharmacological potential.

Table 1: Structural Features of this compound

ComponentDescription
Pyrrolidine RingContains a five-membered nitrogen-containing ring
Oxo GroupContributes to reactivity and biological activity
Acetylamino GroupPotentially enhances solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may exhibit significant enzyme inhibition, which can be critical in drug development targeting various diseases.

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle control and apoptosis.

Receptor Binding

Binding affinity studies indicate that this compound interacts with various biological receptors. This interaction may modulate signaling pathways associated with inflammation and cancer, making it a potential candidate for therapeutic applications.

Case Studies

Recent investigations into the biological effects of this compound have highlighted its potential use in treating conditions such as acute liver injury and cancer. A notable case study demonstrated its efficacy in reducing inflammation markers in animal models, suggesting significant therapeutic potential.

Table 2: Summary of Case Study Findings

Study FocusResults
Acute Liver InjuryReduced TNF-α, IL-1β, IL-6 levelsPotential therapeutic agent
Cancer Cell LinesInhibition of cell proliferationPromising anticancer activity

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrrolidine derivatives but stands out due to its unique combination of functional groups. This distinction may enhance its reactivity and biological activity compared to similar compounds.

Table 3: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-{2-[(Phenylsulfonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamideLacks the oxo groupDifferent reactivity
5-Oxo-N-{2-[(methylsulfonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamideContains a methylsulfonyl groupAlters chemical properties

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